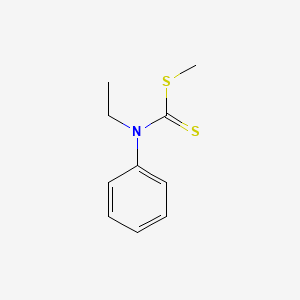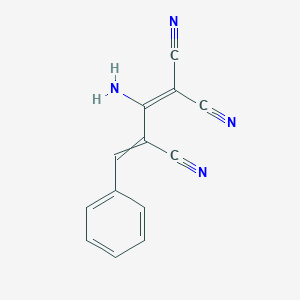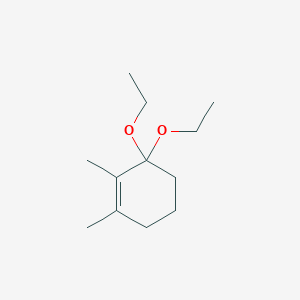
Carbamodithioic acid, ethylphenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, ethylphenyl-, methyl ester is an organic compound with the molecular formula C10H13NS2 It belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate group (R2NCS2−)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, ethylphenyl-, methyl ester typically involves the reaction of ethylphenylamine with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The general reaction can be represented as: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CS}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NCS}_2\text{CH}_3 + \text{HI} ]
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, ethylphenyl-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction can lead to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, aryl halides
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted dithiocarbamates
Scientific Research Applications
Carbamodithioic acid, ethylphenyl-, methyl ester has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of rubber chemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of carbamodithioic acid, ethylphenyl-, methyl ester involves its interaction with metal ions and enzymes. It can chelate metal ions, forming stable complexes that inhibit enzyme activity. The molecular targets include metalloproteins and enzymes with active sites containing metal ions.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, dimethyl-, methyl ester
Uniqueness
Carbamodithioic acid, ethylphenyl-, methyl ester is unique due to the presence of the ethylphenyl group, which imparts distinct chemical properties and biological activities compared to other dithiocarbamates. This structural variation can influence its reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
61294-44-8 |
|---|---|
Molecular Formula |
C10H13NS2 |
Molecular Weight |
211.4 g/mol |
IUPAC Name |
methyl N-ethyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C10H13NS2/c1-3-11(10(12)13-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
OMZNKGQXJVNFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14578570.png)




![2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid](/img/structure/B14578607.png)







![[2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol](/img/structure/B14578655.png)
